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Compound of Interest

Compound Name: 4-Chloro-2-phenylaniline

CAS No.: 73006-78-7

Cat. No.: B3024461 Get Quote

Toxicological Profile: 4-Chloro-2-phenylaniline
Technical Monograph for Drug Development & Safety Assessment

Executive Summary
4-Chloro-2-phenylaniline (2-Amino-4-chlorobiphenyl) is a chlorinated aromatic amine utilized

primarily as a chemical intermediate in the synthesis of fungicides (e.g., Boscalid analogs) and

advanced polymeric materials. Its toxicological profile is governed by its biphenylamine core,

which presents structural alerts for genotoxicity via metabolic bioactivation (N-hydroxylation).

While acute toxicity is moderate, the compound’s lipophilicity and structural similarity to known

carcinogens (e.g., 4-aminobiphenyl) necessitate rigorous control of impurities and occupational

exposure. This guide outlines the physicochemical drivers of its toxicity, metabolic fate, and

validated protocols for safety assessment.

Physicochemical Characterization & Identity
Understanding the physical properties is the first step in predicting toxicokinetics (ADME). The

high logP value indicates high membrane permeability and potential for bioaccumulation.
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Property Value/Description Relevance to Toxicology

CAS Number 90-48-2 Unique Identifier

IUPAC Name
4-Chloro-[1,1'-biphenyl]-2-

amine
Standard Nomenclature

Synonyms
4-Chloro-2-phenylaniline; 2-

Amino-4-chlorobiphenyl
Search terms for safety data

Molecular Formula C₁₂H₁₀ClN MW: 203.67 g/mol

Physical State
Crystalline Solid / Oil (purity

dependent)
Inhalation risk (dust/aerosol)

LogP (Octanol/Water) ~3.8 - 4.2 (Predicted)
High lipophilicity; crosses

BBB/placenta

Solubility
Insoluble in water; Soluble in

DMSO, MeOH

Requires organic solvents for

in vitro assays

Toxicokinetics (ADME)
The toxicity of 4-Chloro-2-phenylaniline is not intrinsic to the parent molecule but is largely

driven by its metabolic activation.

Absorption & Distribution
Due to its lipophilic nature (LogP > 3), the compound is rapidly absorbed via the

gastrointestinal tract and skin. It distributes widely into lipid-rich tissues (adipose, liver, brain).

Metabolism (The Bioactivation Pathway)
This is the critical toxicological checkpoint. The compound undergoes Phase I metabolism

primarily in the liver via Cytochrome P450 enzymes.

Detoxification: Ring hydroxylation (C-oxidation) followed by Phase II conjugation

(Glucuronidation/Sulfation) renders the molecule water-soluble for excretion.
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Bioactivation (Toxification): N-hydroxylation by CYP1A2 or CYP2E1 forms the N-hydroxy-4-
chloro-2-phenylaniline. This metabolite can be further acetylated (NAT1/NAT2) to form an

unstable nitrenium ion, a potent electrophile that covalently binds to DNA (guanine residues),

causing mutations.

Excretion
Elimination is primarily renal (as conjugated metabolites) and biliary (fecal excretion).

Toxicodynamics & Mechanisms of Action
Genotoxicity (Mutagenicity)
Like many aromatic amines, 4-Chloro-2-phenylaniline is considered a pro-mutagen. It

requires metabolic activation (S9 fraction) to exhibit mutagenicity in Salmonella typhimurium

(Ames Test).

Mechanism: Formation of DNA adducts (e.g., dG-C8-aminobiphenyl adducts) leads to

replication errors (transversion mutations).

Structural Alert: The primary amino group attached to the biphenyl ring is a classic structural

alert for carcinogenicity (Ashby-Tennant).

Hepatotoxicity
High-dose exposure can induce oxidative stress in hepatocytes due to the redox cycling of

quinone-imine intermediates formed during metabolism.

Visualizing the Mechanism
The following diagram illustrates the divergent pathways of metabolism, highlighting the

transition from safety to toxicity.
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Figure 1: Divergent metabolic pathways of 4-Chloro-2-phenylaniline showing bioactivation

(red) vs. detoxification (green).

Safety Assessment Protocols
To validate the safety profile of this compound during drug development or intermediate

handling, the following self-validating protocols are recommended.

Protocol 1: Bacterial Reverse Mutation Assay (Ames
Test)
Objective: Assess the potential for gene mutations with and without metabolic activation.

Strains:S. typhimurium strains TA98 (frameshift), TA100 (base-pair), TA1535, TA1537, and E.

coli WP2 uvrA.

Metabolic Activation: Prepare 10% Rat Liver S9 fraction (induced with Aroclor 1254 or

Phenobarbital/5,6-Benzoflavone) to simulate mammalian metabolism.

Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

Controls:

Negative: DMSO (Vehicle).

Positive (+S9): 2-Aminoanthracene (confirms S9 activity).

Positive (-S9): Sodium azide (TA100), 2-Nitrofluorene (TA98).

Criteria: A positive result is defined as a dose-dependent increase in revertant colonies

2-fold over background.

Protocol 2: In Vitro Intrinsic Clearance (Microsomal
Stability)
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Objective: Determine the metabolic half-life (

) and identify if the compound is a "high clearance" molecule, which influences toxicity
exposure time.

System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

Substrate: 1 µM 4-Chloro-2-phenylaniline (prevents enzyme saturation).

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4

U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

Incubation: 37°C in phosphate buffer (pH 7.4).

Sampling: Quench aliquots at 0, 5, 15, 30, and 45 min with ice-cold acetonitrile (containing

internal standard).

Analysis: LC-MS/MS monitoring the parent ion [M+H]+ (m/z ~204).

Calculation:

Experimental Workflow Visualization
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Figure 2: Standardized workflow for mutagenicity assessment (Ames Test).

Regulatory & Safety Status
GHS Classification:

Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).
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STOT-SE: May cause respiratory irritation (H335).

Handling: Use in a fume hood with nitrile gloves. Avoid dust generation.[1][2]

Environmental: Toxic to aquatic life with long-lasting effects (H411). Prevent release to

drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3024461#toxicological-profile-of-4-chloro-2-
phenylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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